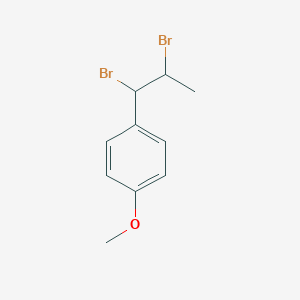
1-(1,2-Dibromopropyl)-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2-Dibromopropyl)-4-methoxybenzene is an organic compound characterized by the presence of a benzene ring substituted with a 1,2-dibromopropyl group and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-Dibromopropyl)-4-methoxybenzene typically involves the bromination of a precursor compound. One common method is the bromination of diphenyl(prop-1-en-1-yl)phosphine oxide with excess bromine, which yields the corresponding 1,2-dibromo derivative . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium tert-butoxide at low temperatures (around -5°C) to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using similar conditions as described above. The process would be optimized for efficiency, yield, and safety, with considerations for the handling and disposal of bromine and other reagents.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,2-Dibromopropyl)-4-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in the formation of a propyl group.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield hydroxy derivatives, while reduction reactions can produce propyl-substituted benzene derivatives.
Applications De Recherche Scientifique
1-(1,2-Dibromopropyl)-4-methoxybenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of brominated compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(1,2-Dibromopropyl)-4-methoxybenzene involves its interaction with molecular targets through its bromine and methoxy groups. The bromine atoms can participate in electrophilic addition reactions, while the methoxy group can engage in nucleophilic substitution reactions. These interactions can lead to the formation of various intermediates and products, depending on the specific conditions and targets involved.
Comparaison Avec Des Composés Similaires
1-(1,2-Dibromopropyl)-4-methoxybenzene can be compared with other similar compounds, such as:
1-(1,2-Dibromoethyl)-4-methoxybenzene: Similar structure but with an ethyl group instead of a propyl group.
1-(1,2-Dibromopropyl)-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.
1-(1,2-Dibromopropyl)-4-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of bromine and methoxy substituents, which confer distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
1201-60-1 |
|---|---|
Formule moléculaire |
C10H12Br2O |
Poids moléculaire |
308.01 g/mol |
Nom IUPAC |
1-(1,2-dibromopropyl)-4-methoxybenzene |
InChI |
InChI=1S/C10H12Br2O/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7,10H,1-2H3 |
Clé InChI |
YBNDQTKOLHGZOP-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC=C(C=C1)OC)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxa-5-azaspiro[5.6]dodecane](/img/structure/B14755466.png)

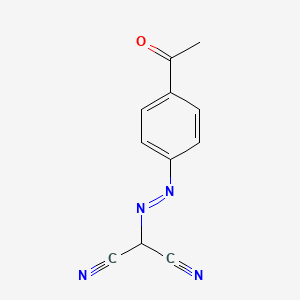
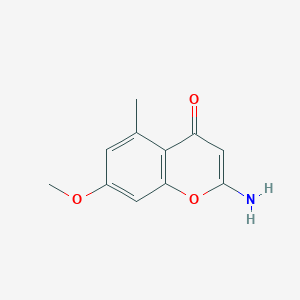
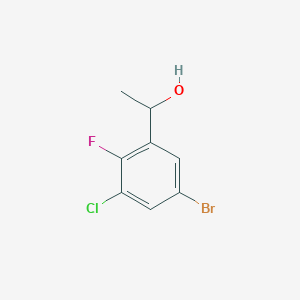
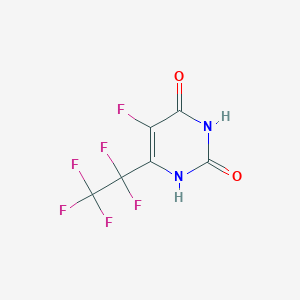
![[(2S,3S,4R,5R,6S)-4,5-diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B14755498.png)
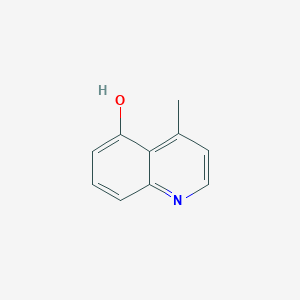
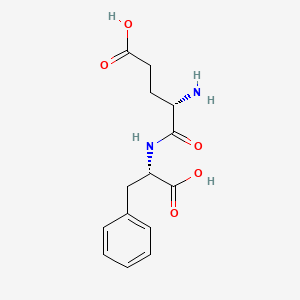
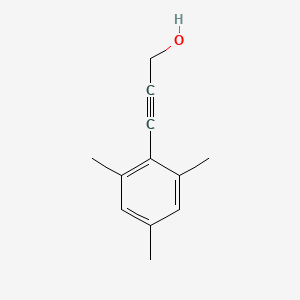

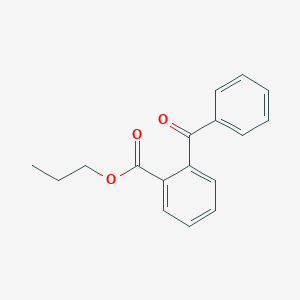
![1,2-Dimethyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14755537.png)

